

# The History and Discovery of L-Glyceric Acid: A Technical Guide

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## Abstract

**L-Glyceric acid**, a naturally occurring three-carbon sugar acid, has emerged from relative obscurity to become a significant biomarker in the diagnosis of the rare inborn error of metabolism, Primary Hyperoxaluria Type 2 (PH2). This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of **L-Glyceric acid**. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the historical context of its discovery, its physicochemical properties, and the metabolic pathways in which it plays a crucial role. This document includes detailed experimental protocols for its synthesis, resolution, and analysis, along with quantitative data and visual representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this important molecule.

## Introduction

Glyceric acid, in its racemic form, has been known to chemists since the 19th century, with early reports of its synthesis dating back to 1861 by the Russian chemist Friedrich Konrad Beilstein, who produced it through the oxidation of glycerol.<sup>[1]</sup> However, the biological significance of its specific stereoisomers, D- and **L-Glyceric acid**, remained largely unexplored for another century. While D-Glyceric acid is a known metabolite in various organisms, **L-Glyceric acid**'s role in human metabolism was catapulted into the scientific spotlight with the discovery of a new genetic disorder.

The pivotal moment in the history of **L-Glyceric acid** came in 1968 when Williams and Smith identified it as the key urinary metabolite in a new variant of primary hyperoxaluria, which they termed "**L-glyceric aciduria**."<sup>[2]</sup> This discovery not only provided a diagnostic marker for what is now known as Primary Hyperoxaluria Type 2 (PH2) but also opened a new avenue of research into the complexities of glyoxylate and hydroxypyruvate metabolism.

This guide will delve into the historical milestones of **L-Glyceric acid**'s discovery, its synthesis and resolution, its role in the pathophysiology of PH2, and the analytical methods used for its detection and quantification.

## Physicochemical Properties of L-Glyceric Acid

A thorough understanding of the physicochemical properties of **L-Glyceric acid** is essential for its study and application in research and diagnostics. The following table summarizes key quantitative data for **L-Glyceric acid**.

Property	Value	Reference(s)
Chemical Formula	C <sub>3</sub> H <sub>6</sub> O <sub>4</sub>	<sup>[3]</sup>
Molecular Weight	106.08 g/mol	<sup>[3]</sup>
CAS Number	28305-26-2	<sup>[3]</sup>
Appearance	Colorless syrup	<sup>[3]</sup>
Melting Point	<25 °C	<sup>[3]</sup>
Boiling Point	412.0 °C (predicted)	
pKa (Strongest Acidic)	3.42 (predicted)	<sup>[4]</sup>
Water Solubility	639 g/L (predicted)	<sup>[4]</sup>
Density	1.558 g/cm <sup>3</sup>	

## The Discovery of L-Glyceric Aciduria (Primary Hyperoxaluria Type 2)

The seminal discovery of **L-Glyceric acid**'s role in human metabolic disease was a direct result of investigations into patients with primary hyperoxaluria who did not exhibit the typical excretion of glycolic acid (the hallmark of Primary Hyperoxaluria Type 1).

## The 1968 Landmark Study by Williams and Smith

In their 1968 paper published in the New England Journal of Medicine, H. E. Williams and L. H. Smith Jr. described a new genetic variant of primary hyperoxaluria characterized by the urinary excretion of **L-Glyceric acid**.<sup>[2]</sup>

The following is a summary of the experimental approach used by Williams and Smith to identify **L-Glyceric acid** in the urine of patients with what would become known as PH2. This protocol is reconstructed based on the methodologies described in their and related publications of that era.

Objective: To isolate and identify the unknown organic acid excreted in the urine of patients with a novel form of primary hyperoxaluria.

Materials:

- 24-hour urine collections from patients and healthy controls.
- Anion-exchange resin (Dowex 1-X8, formate form).
- Cation-exchange resin (Dowex 50-X8, hydrogen form).
- Formic acid solutions of varying concentrations for gradient elution.
- Reagents for colorimetric assays and paper chromatography.
- Purified lactate dehydrogenase (LDH).
- Nicotinamide adenine dinucleotide (NAD<sup>+</sup>).
- An optical rotatory dispersion (ORD) instrument.

Methodology:

- **Sample Preparation:** A 24-hour urine sample was acidified and passed through a column of Dowex 50-X8 (H+) to remove cations.
- **Anion-Exchange Chromatography:** The effluent from the cation-exchange column was then applied to a Dowex 1-X8 (formate) column. The column was washed with water to remove neutral and basic compounds.
- **Elution of Organic Acids:** The organic acids were eluted from the anion-exchange column using a gradient of formic acid. Fractions were collected and assayed for organic acid content.
- **Identification of the Unknown Peak:** A large, unidentified peak was observed in the chromatograms of patient urine that was absent in normal urine.
- **Characterization of the Unknown Compound:**
  - **Colorimetric Reactions:** The fractions containing the unknown compound were subjected to various colorimetric tests for organic acids.
  - **Paper Chromatography:** The unknown compound was further purified by paper chromatography and its migration was compared to known standards.
  - **Enzymatic Assay:** The isolated compound was tested as a substrate for lactate dehydrogenase in the presence of NAD<sup>+</sup>. The reaction was monitored for the reduction of NAD<sup>+</sup> to NADH.
  - **Derivative Analysis:** Chemical derivatives of the isolated compound were prepared and their properties were compared to derivatives of authentic glyceric acid.
  - **Optical Rotatory Dispersion:** The optical rotation of the isolated compound was measured to determine its stereochemistry. The results were consistent with the L-configuration.[5]

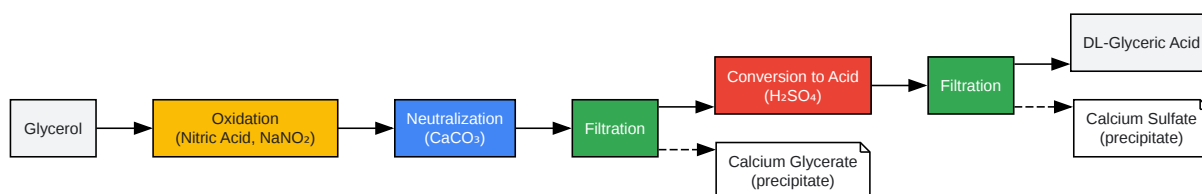
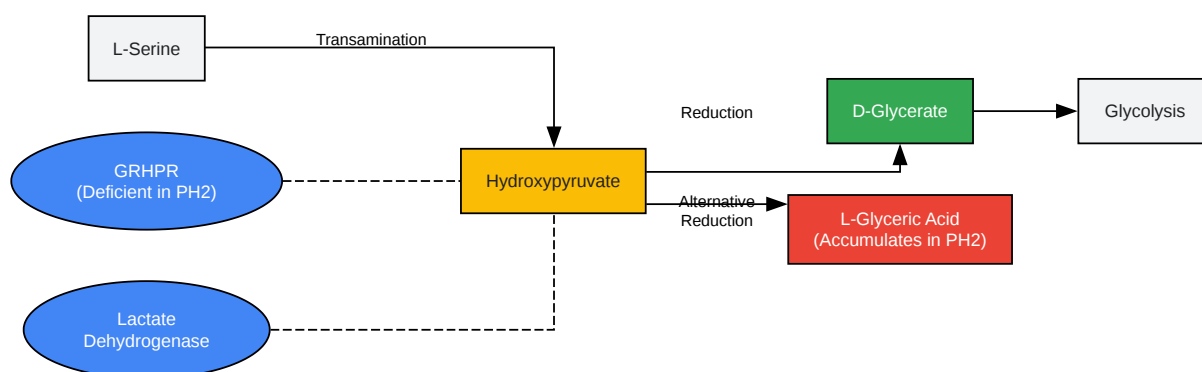
**Conclusion:** Through this systematic approach of isolation, chromatographic separation, chemical and enzymatic characterization, and stereochemical analysis, Williams and Smith definitively identified the unknown urinary metabolite as **L-Glyceric acid**. [6]

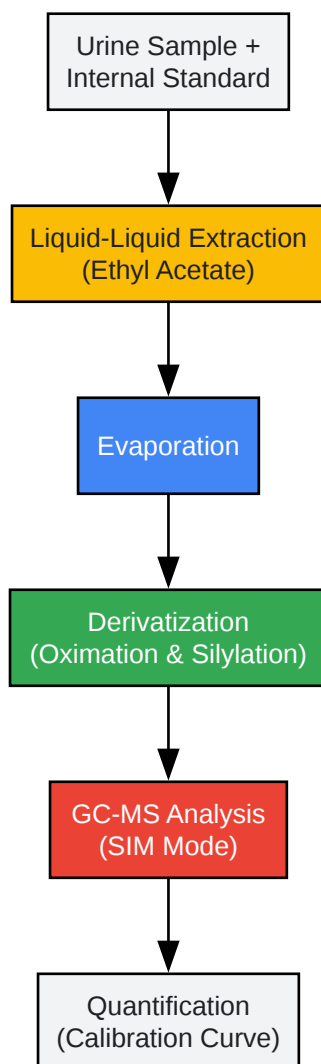
## The Biochemical Basis of L-Glyceric Aciduria

The accumulation of **L-Glyceric acid** in PH2 is a direct consequence of a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[7] This enzyme is responsible for the detoxification of glyoxylate to glycolate and the reduction of hydroxypyruvate to D-glycerate.[1]

## The Metabolic Pathway

In a healthy individual, hydroxypyruvate, a product of serine metabolism, is converted to D-glycerate by GRHPR.[8] In individuals with PH2, the deficiency of GRHPR leads to an accumulation of hydroxypyruvate. This excess hydroxypyruvate is then alternatively reduced to **L-Glyceric acid** by the action of lactate dehydrogenase (LDH).[9]





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## References

- 1. [spcm.ac.in](http://spcm.ac.in) [spcm.ac.in]
- 2. [courseware.cutm.ac.in](http://courseware.cutm.ac.in) [courseware.cutm.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Glyceric acid | C<sub>3</sub>H<sub>6</sub>O<sub>4</sub> | CID 752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound L-Glyceric acid (FDB023907) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Glyoxylate reductase activity in blood mononuclear cells and the diagnosis of primary hyperoxaluria type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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